molecular formula C12H9Cl2N3O3S B6094326 {2-[(2,3-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{2-[(2,3-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B6094326
M. Wt: 346.2 g/mol
InChI Key: LMFYAHFCNVJFQC-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(2,3-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, commonly known as DCTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTA is a thiazolidine-4-one derivative that possesses a unique chemical structure, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of DCTA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB pathway, a key regulator of inflammation and immune response. DCTA has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to modulate the activity of various enzymes, including COX-2 and LOX.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. In vitro studies have demonstrated that DCTA can inhibit the proliferation of cancer cells and induce apoptosis. DCTA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, DCTA has been shown to exhibit antioxidant and anti-aging properties.

Advantages and Limitations for Lab Experiments

One advantage of using DCTA in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. Additionally, DCTA is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using DCTA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research involving DCTA. One area of interest is the development of DCTA-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of DCTA's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for DCTA and its derivatives may lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

DCTA can be synthesized using different methods, including the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide followed by the reaction with ethyl acetoacetate. Another method involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide followed by the reaction with chloroacetic acid.

Scientific Research Applications

DCTA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DCTA has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. In pharmacology, DCTA has been investigated for its potential as a drug delivery system and for its ability to modulate the immune system. In material science, DCTA has been studied for its potential as a corrosion inhibitor and as a component in optical materials.

Properties

IUPAC Name

2-[(2E)-2-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S/c13-7-3-1-2-6(10(7)14)5-15-17-12-16-11(20)8(21-12)4-9(18)19/h1-3,5,8H,4H2,(H,18,19)(H,16,17,20)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYAHFCNVJFQC-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C2NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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